![molecular formula C19H22FNO5S2 B3012121 4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine CAS No. 2034609-20-4](/img/structure/B3012121.png)
4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine
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Description
The compound "4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine" is a chemically significant molecule that appears to be related to a variety of sulfonamide derivatives with potential applications in medicinal chemistry and organic synthesis. The papers provided discuss various sulfonamide and piperidine derivatives, which are relevant to understanding the broader context of the compound .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of a solvent like dry methylene dichloride and a base such as triethylamine . Another method for constructing piperidin-4-one derivatives on solid support has been developed using polymer-bound precursors, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which can significantly influence the biological activity of these compounds. The nature of substitutions on the benzhydryl ring and the sulfonamide ring is crucial for determining the antibacterial activity of these molecules . Additionally, the presence of a piperidine ring is a common feature in these derivatives, which can be modified to alter the compound's properties .
Chemical Reactions Analysis
The reactivity of sulfonamide derivatives can be quite diverse. For example, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride forms a powerful thiophile that can activate thioglycosides for the formation of glycosidic linkages . This indicates that the compound "this compound" may also participate in various chemical reactions depending on the functional groups present and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of sulfonyl and benzyl groups can affect the solubility, stability, and reactivity of these compounds. For instance, the introduction of a benzylsulfonyl group onto a piperidine derivative can facilitate its use in solid-phase synthesis, suggesting that the compound may have similar utility . Additionally, the electronic effects of substituents such as fluorine and methoxy groups can impact the compound's reactivity, as seen in the anodic methoxylation of piperidine derivatives .
Scientific Research Applications
Pharmacological Properties of Benzamide Derivatives
Benzamide derivatives, including compounds with piperidine moieties and sulfonyl groups, have been synthesized and evaluated for their effects on gastrointestinal motility, showing potential as prokinetic agents with reduced side effects due to selective 5-HT4 receptor agonism (Sonda et al., 2004).
Synthesis and Biological Activities of Sulfonyl Hydrazones
Sulfonyl hydrazone compounds featuring piperidine derivatives have been synthesized and assessed for their antioxidant capacity and anticholinesterase activity. These compounds exhibit promising biological activities, suggesting potential medicinal chemistry applications (Karaman et al., 2016).
Development of Antidepressants
The oxidative metabolism of Lu AA21004, a novel antidepressant, has been studied, involving the formation of various metabolites through the actions of cytochrome P450 enzymes. This research provides insights into the metabolic pathways relevant to the pharmacokinetics of new therapeutic agents (Hvenegaard et al., 2012).
Applications in Carbohydrate Chemistry
The Fsec-protected glycosyl donor, featuring sulfonyl and piperidine elements, has been developed for use in carbohydrate chemistry, facilitating the synthesis of complex glycosides under mild conditions (Spjut et al., 2010).
Proton Exchange Membranes for Fuel Cells
Sulfonated poly(arylene ether sulfone) copolymers, incorporating sulfonyl functionalities, have been synthesized for use as proton exchange membranes in fuel cells. These materials exhibit high proton conductivity, indicating their potential for energy applications (Kim et al., 2008).
properties
IUPAC Name |
4-benzylsulfonyl-1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO5S2/c1-26-19-8-7-17(13-18(19)20)28(24,25)21-11-9-16(10-12-21)27(22,23)14-15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJGVZKXDXUGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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